molecular formula C13H12BrNO2 B3004047 1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one CAS No. 489443-66-5

1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one

Cat. No.: B3004047
CAS No.: 489443-66-5
M. Wt: 294.148
InChI Key: LVAGTWWJXBJYLH-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C13H12BrNO2 and a molecular weight of 294.14 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to an ethyl chain, which is further connected to a dihydropyridinone ring. It is commonly used in research and industrial applications due to its unique chemical properties.

Safety and Hazards

The compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one are not well-studied. Its bioavailability, metabolism, and excretion patterns remain unknown. The compound is a liquid at room temperature, with a boiling point of 138-140 °C/1.2 mmHg and a density of 1.304 g/mL at 25 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one typically involves the reaction of 4-bromophenol with ethylene oxide to form 4-bromophenoxyethanol. This intermediate is then reacted with 1,2-dihydropyridin-2-one under specific conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one is unique due to its specific combination of a bromophenoxy group and a dihydropyridinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c14-11-4-6-12(7-5-11)17-10-9-15-8-2-1-3-13(15)16/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAGTWWJXBJYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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